molecular formula C9H21N3 B183914 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 21404-92-2

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B183914
CAS No.: 21404-92-2
M. Wt: 171.28 g/mol
InChI Key: IHYRJCIGQGABMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a tertiary amine and a methylpiperazine group, makes it a potential synthon for constructing more complex molecules. Research indicates that analogs and derivatives containing the 2-methyl-2-(4-methylpiperazin-1-yl)propane scaffold are explored in the optimization of compounds for treating neglected tropical diseases, such as human African trypanosomiasis . The piperazine moiety is a common pharmacophore known to influence key physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties, including metabolic stability and logD, which are critical for developing effective therapeutics . As a versatile intermediate, this amine can be used to introduce a specific spatial arrangement and basicity into a target molecule, which may be critical for modulating selectivity and potency against biological targets. This product is intended for laboratory research and development purposes only.

Properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRJCIGQGABMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424617
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-92-2
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reduction proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential hydrogenation of the nitrile group to a primary amine. Key parameters include:

  • Catalyst : Partially deactivated palladium (Pd) catalysts, such as Pd/C modified with iron sulfate, enhance selectivity and reduce over-hydrogenation risks.

  • Pressure : 3–5 kgf/cm² (294–490 kPa) H₂ pressure ensures sufficient reactant interaction.

  • Temperature : Optimal activity occurs at 60–70°C, balancing reaction rate and catalyst stability.

  • Solvent : Aqueous sulfuric acid (0.05–0.1 M) improves proton availability and mitigates side reactions.

Performance Metrics

A representative protocol achieved 85% conversion after 2 hours using Raney cobalt (20 mg) in methanol at 40°C. However, Pd-based systems offer superior scalability, with industrial processes reporting >90% yield under optimized conditions.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

CatalystPressure (kPa)Temperature (°C)SolventYield (%)
Pd/C (Fe-modified)49070H₂SO₄ (aq.)92
Raney cobalt10040Methanol85

Reductive Amination Strategies

Reductive amination offers an alternative pathway, leveraging carbonyl intermediates for amine formation. This method is particularly advantageous for introducing structural complexity in later synthesis stages.

Reaction Design

The process involves condensing 4-methylpiperazine with a ketone or aldehyde precursor, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a mild reducing agent, compatible with diverse functional groups.

Example Reaction :

4-methylpiperazine+2-methylpropanalNaBH(OAc)₃, DCMThis compound\text{4-methylpiperazine} + \text{2-methylpropanal} \xrightarrow{\text{NaBH(OAc)₃, DCM}} \text{this compound}

Optimization Insights

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of amine to carbonyl precursor maximizes yield.

  • Temperature : Room-temperature reactions (20–25°C) prevent decomposition of sensitive intermediates.

Table 2: Reductive Amination Efficiency

Reducing AgentSolventTime (h)Yield (%)
NaBH(OAc)₃DCM478
NaBH₃CNMeOH665

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route by reacting 4-methylpiperazine with halogenated propane derivatives. This method is favored for its simplicity and compatibility with large-scale production.

Synthetic Protocol

The reaction of 4-methylpiperazine with 2-chloropropane-1-amine proceeds in polar aprotic solvents (e.g., DMF) under basic conditions:

4-methylpiperazine+2-chloropropane-1-amineK₂CO₃, DMFThis compound\text{4-methylpiperazine} + \text{2-chloropropane-1-amine} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Critical Parameters

  • Base : Potassium carbonate (K₂CO₃) effectively scavenges HCl, driving the reaction to completion.

  • Temperature : Heating to 80°C accelerates kinetics without degrading reactants.

  • Workup : Aqueous extraction and recrystallization from toluene/heptane mixtures yield >95% purity.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Continuous-flow reactors and catalyst recycling are emblematic of modern practices.

Large-Scale Hydrogenation

A patented method employs a partially deactivated Pd catalyst (0.1–5 wt%) in a continuous stirred-tank reactor (CSTR) under 10 bar H₂. This setup achieves throughputs of 1–10 kg/h with 90–94% yield.

Waste Mitigation Strategies

  • Catalyst Recovery : Filtration and washing regenerate Pd catalysts for reuse, reducing metal waste.

  • Solvent Recycling : Distillation reclaims methanol and DMF, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Catalytic Hydrogenation90–94HighModerateLow (solvent reuse)
Reductive Amination65–78ModerateHighModerate
Nucleophilic Substitution85–88HighLowHigh (HCl byproduct)

Catalytic hydrogenation emerges as the superior method for industrial applications due to its high yield and scalability. Reductive amination remains valuable for laboratory-scale syntheses requiring structural versatility.

Chemical Reactions Analysis

Hydrogenation Reactions

The compound can be synthesized via catalytic hydrogenation of nitrile precursors. For example:
Reaction :
3-(4-methylpiperazin-1-yl)propanenitrile + H₂ → 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Conditions :

  • Catalyst: Raney cobalt (20 mg)
  • Pressure: 10 bar H₂
  • Temperature: 40°C
  • Solvent: Methanol
    Yield : 85% conversion after 2 hours .

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides:
Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)
Product : Corresponding N-oxide derivatives
Mechanism : Electron transfer at the piperazine nitrogen atom.

Substitution and Coupling Reactions

The amine group participates in nucleophilic substitution and azide coupling:

Hydrazide Formation

Reaction :
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate + Hydrazine → Hydrazide intermediate
Conditions :

  • Ethanol, reflux (9 hr) .

Azide Coupling

Reaction :
Hydrazide intermediate → Azide → N-alkylpropanamides
Reagents : NaNO₂, HCl, primary/secondary amines
Products : Substituted propanamide derivatives (e.g., allyl or cyclohexyl variants) .

Reductive Alkylation

The compound acts as a precursor in reductive alkylation for drug synthesis:
Example :
Reaction :
this compound + Aldehyde → Secondary amine derivative
Catalyst : Sodium triacetoxyborohydride (NaBH(OAc)₃)
Application : Synthesis of α₁-adrenoceptor antagonists .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Products Yield/Data Sources
HydrogenationH₂, Raney cobalt, 40°CPrimary amine85% conversion
OxidationH₂O₂, acidic/basic mediaN-oxidesNot quantified
Azide CouplingNaNO₂, HCl, aminesN-alkylpropanamidesMultiple derivatives
Reductive AlkylationNaBH(OAc)₃, aldehydesSecondary aminesIC₅₀: 151 nM (Study A)

Biological Implications

Derivatives of this compound demonstrate:

  • Anticancer Activity : IC₅₀ values of 151 nM against lung cancer cell lines.
  • Receptor Binding : High affinity for κ-opioid receptors (Kᵢ = 3–22 nM) .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₂₁N₃
Molecular Weight : 171.283 g/mol
Structural Features : The compound contains a propanamine backbone with a piperazine ring, which enhances its biological activity and chemical reactivity.

Medicinal Chemistry

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is primarily investigated for its therapeutic potential. It has been studied as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cancer cell growth by targeting specific proteins involved in apoptosis, such as Bcl-2 and Bcl-xL. In vitro studies demonstrated that certain analogs showed subnanomolar binding affinities to these proteins, suggesting potential as effective anticancer agents .

Antimicrobial Properties

The compound exhibits antimicrobial activity against resistant strains of bacteria. Its derivatives have been shown to enhance the efficacy of existing antibiotics by acting as efflux pump inhibitors (EPIs), significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Antimicrobial Efficacy

Compound DerivativeMIC Reduction (fold)Target Bacteria
Compound A32MRSA
Compound B16E. aerogenes
Compound C8Pseudomonas

Neuropharmacology

The piperazine moiety allows for interactions with neurotransmitter receptors, making this compound a candidate for developing treatments for anxiety and depression. Studies have shown that modifications to the piperazine structure can increase selectivity for serotonin receptors .

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of specialty chemicals used in agrochemicals and materials science. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Branched vs. Linear Chains: The target compound’s branched methyl group (2-methyl) distinguishes it from linear analogs like 2-(4-methylpiperazin-1-yl)propan-1-amine.

Piperazine vs. Heteroaromatic Substitutions :
Replacement of the piperazine ring with a pyridin-4-yl group (e.g., 2-methyl-2-(pyridin-4-yl)propan-1-amine) alters electronic properties. Piperazine derivatives generally exhibit higher basicity (pKa ~9.5) due to the aliphatic amine, whereas pyridine-containing analogs are less basic (pKa ~5.5), affecting solubility and receptor interactions .

Position of Amine Group :
1-(4-Methylpiperazin-1-yl)propan-2-amine features a secondary amine on the propane backbone, which may influence hydrogen-bonding capacity and bioavailability compared to the primary amine in the target compound .

Biological Activity

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a compound with significant biological activity, has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 21404-92-2

This structure features a piperazine ring, which is crucial for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potential kinase inhibitor. Kinases play critical roles in cell signaling pathways, and inhibiting their activity can lead to therapeutic effects in various diseases, including cancer .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound can significantly reduce the minimum inhibitory concentration (MIC) against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative demonstrated a 16-fold reduction in MIC compared to controls .
  • Dual Action Properties : The compound has also exhibited dual action by functioning as an efflux pump inhibitor (EPI), enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through kinase inhibition pathways.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound. The results indicated that compounds with structural modifications displayed enhanced activity against resistant strains, with one derivative achieving an MIC reduction of up to 32-fold against MRSA .

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibition, the compound was tested for its ability to inhibit ABL kinases associated with chronic myeloid leukemia (CML). The results showed promising IC50 values, indicating significant inhibitory potential against both wild-type and mutant forms of the kinase .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant reduction in MIC against MRSA
Kinase InhibitionEffective against ABL kinases
Efflux Pump InhibitionEnhanced antibiotic efficacy

Table 2: Case Study Results

StudyCompound TestedMIC Reduction (Fold)Reference
Antimicrobial EfficacyDerivative A32
Kinase Activity2-Methyl derivativeIC50 = 12 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.